molecular formula C₁₃H₁₃N₃O B1160236 N-Hydroxy Varenicline

N-Hydroxy Varenicline

Cat. No.: B1160236
M. Wt: 227.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy Varenicline ( 2724982-86-7) is an impurity and metabolite of Varenicline, a pharmaceutical compound approved for smoking cessation . As a certified reference standard, it is essential for analytical method development, validation, and quality control in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production . Its primary research value lies in ensuring the consistency, safety, and efficacy of Varenicline formulations by allowing for the precise identification and quantification of this specific impurity during pharmaceutical analysis . Varenicline itself is a partial agonist of the α4β2 subtype of the nicotinic acetylcholine receptor, a mechanism responsible for its efficacy in reducing nicotine craving and withdrawal . The thorough characterization of related substances like this compound is a critical step in the comprehensive profiling of this important therapeutic agent. This product is intended For Research Use Only and is supplied with comprehensive characterization data to support rigorous scientific investigation.

Properties

Molecular Formula

C₁₃H₁₃N₃O

Molecular Weight

227.26

Synonyms

9,10-dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-ol

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for N Hydroxy Varenicline

Directed Synthesis Approaches for N-Hydroxy Varenicline (B1221332)

The direct chemical synthesis of N-Hydroxy Varenicline involves the controlled oxidation of the secondary amine group within the Varenicline molecule. This requires a strategic approach, beginning with the synthesis of the precursor, Varenicline.

Precursor Compounds and Reaction Mechanisms

The synthesis of Varenicline is a multi-step process that serves as the foundation for producing its N-hydroxy derivative. chemicalbook.comnewdrugapprovals.org A common synthetic route begins with a Diels-Alder reaction between 2-bromo fluorobenzene (B45895) and cyclopentadiene (B3395910) to form the initial tetracyclic core. chemicalbook.com Subsequent steps involve dihydroxylation, oxidative cleavage, and reductive amination to build the key structural features of the molecule. chemicalbook.comnewdrugapprovals.org

A critical phase of the synthesis involves the introduction of the pyrazine (B50134) ring. This is typically achieved by nitration of an advanced intermediate, followed by reduction to a diamine, which is then condensed with glyoxal (B1671930) to form the quinoxaline (B1680401) moiety characteristic of Varenicline. chemicalbook.comnewdrugapprovals.org

Table 1: Key Stages in a Reported Varenicline Synthesis

StepReactionKey ReagentsReported Yield
1Diels-Alder Reaction2-bromo fluorobenzene, cyclopentadiene64%
2DihydroxylationOsmium tetraoxide (catalytic), N-methylmorpholine N-oxide (NMO)89%
3Oxidative Cleavage & Reductive AminationSodium periodate, Benzyl amine, Sodium triacetoxyborohydride85.7%
4DebenzylationH₂, 20% Pd(OH)₂/C88%
5Amine ProtectionTrifluoroacetic anhydride, Pyridine94%
6DinitrationTrifluoromethanesulfonic acid, Nitric acid-
7Reduction & CyclizationH₂, 5% Pd/C, Glyoxal85% (overall for 2 steps)
8DeprotectionSodium hydroxide-

Data adapted from a reported synthesis route. chemicalbook.com Yields for some steps were not explicitly stated.

Once Varenicline is obtained, the synthesis of this compound can be achieved through the direct oxidation of the secondary amine. The reaction mechanism involves the transfer of an oxygen atom to the nitrogen. Reagents commonly employed for the N-hydroxylation of secondary amines include hydrogen peroxide (H₂O₂) and peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). google.combritannica.comlibretexts.org The reaction must be carefully controlled to prevent over-oxidation to nitrones or other byproducts. researchgate.net

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield from the N-oxidation step while ensuring high purity. Key parameters for optimization include the choice of oxidizing agent, reaction temperature, solvent, and reaction time.

Table 2: Parameters for Optimization of Varenicline N-Oxidation

ParameterConsiderationsPotential Impact on Yield and Purity
Oxidizing AgentSelection of milder, more selective oxidants (e.g., urea-hydrogen peroxide, peroxy acids). Stoichiometry is critical.Reduces risk of over-oxidation to nitrones. Improves selectivity and final product purity. researchgate.net
SolventAprotic solvents (e.g., dichloromethane, acetone) or specialized solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can be used. nih.govInfluences reagent solubility and stability, potentially affecting reaction rate and side-product formation.
TemperatureLower temperatures (e.g., 0 °C to room temperature) are generally preferred.Minimizes decomposition of the product and reduces the rate of competing side reactions.
Reaction TimeMonitoring the reaction progress using techniques like TLC or LC-MS.Ensures the reaction proceeds to completion without allowing for significant product degradation.
PurificationChromatographic methods (e.g., column chromatography, HPLC). nih.govEssential for isolating the N-hydroxy product from unreacted Varenicline, the oxidant, and any byproducts.

Biosynthetic Mimicry and Enzymatic Synthesis Investigations

The in vivo formation of this compound provides a blueprint for biocatalytic and chemoenzymatic synthesis strategies. These approaches offer high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govresearchgate.net

Exploiting Oxidative Enzyme Systems for In Vitro Biotransformation

The N-hydroxylation of drugs is a common metabolic reaction catalyzed by oxidative enzymes in the liver. nih.govacs.org Cytochrome P450 (CYP) enzymes are primarily responsible for this transformation. nih.govacs.org In vitro systems utilizing these enzymes can be employed to produce this compound.

These systems typically use liver microsomes, which contain a mixture of CYP enzymes, or recombinant specific CYP isozymes (e.g., from the CYP2D6 or CYP1A2 families) expressed in host organisms. acs.orguniprot.orghyphadiscovery.com The reaction requires the parent drug (Varenicline) as a substrate, a source of oxygen, and a cofactor system, typically NADPH. hepatochem.com The mechanism is believed to proceed via a hydrogen abstraction from the amine followed by a radical rebound step. nih.govacs.org

The primary advantage of this approach is the exceptional selectivity of enzymes, which often yields the desired metabolite with minimal byproducts. hepatochem.com However, scaling up these reactions can be challenging due to enzyme stability and the cost of cofactors. hepatochem.com

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions. preprints.org For this compound, this would involve the robust, scalable chemical synthesis of Varenicline as described in section 2.1.1, followed by a final, highly selective enzymatic N-hydroxylation step. nih.govpreprints.org

This strategy leverages the efficiency of organic synthesis for constructing the complex molecular backbone and the precision of biocatalysis for the specific, and often challenging, final oxidation step. This avoids the need to protect other reactive sites in the molecule, which might be necessary in a purely chemical oxidation approach.

Considerations for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an invaluable tool for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. preprints.org The synthesis of isotopically labeled this compound would typically start with a labeled precursor in the Varenicline synthesis.

For instance, incorporating ¹³C or ¹⁵N atoms into the Varenicline structure can be achieved by using labeled starting materials in the synthetic sequence. For example, ¹⁵N-labeled benzylamine (B48309) could be used in the reductive amination step, or ¹³C-labeled glyoxal could be used in the final cyclization to introduce the label into the pyrazine ring.

Once the isotopically labeled Varenicline is synthesized, it can be subjected to either chemical or enzymatic oxidation. The resulting labeled this compound can then be used in various studies. For example, it can help elucidate the specific CYP isozymes responsible for its formation in metabolic studies or confirm the reaction mechanism of the N-oxidation process. preprints.org

Metabolic Profiling and Biotransformation of Varenicline Yielding N Hydroxy Varenicline

Identification of N-Hydroxy Varenicline (B1221332) as a Varenicline Metabolite

N-Hydroxy Varenicline, also referred to in scientific literature as 2-hydroxyvarenicline, has been identified as a minor oxidative metabolite of varenicline. nih.govmanagedhealthcareexecutive.com Its formation is a result of the body's natural processes to modify and eliminate foreign substances. The reactions leading to its creation primarily occur at the alicyclic nitrogen of the varenicline molecule. nih.gov These metabolites are considered inactive. nih.gov

Studies examining the metabolism and disposition of varenicline have been conducted across various species, including mice, rats, monkeys, and humans, revealing a consistent pattern of limited metabolic conversion. nih.gov In all species studied, the predominant drug-related material found in circulation and excreted is the unchanged parent varenicline. nih.gov

The primary route of elimination is through urine, where a significant portion of the administered dose is recovered as the parent drug. nih.gov This high percentage of urinary excretion of unchanged varenicline underscores that metabolism is not the main pathway for its clearance. Despite these similarities, minor species-specific differences in the extent of metabolism are observable. nih.gov

SpeciesUnchanged Varenicline Excreted in Urine (% of Dose)
Mouse90%
Rat84%
Monkey75%
Human81%

Data sourced from Obach et al., 2006. nih.gov

Metabolites resulting from oxidation, such as this compound, and N-carbamoyl glucuronidation are consistently observed in the excreta across these species, confirming this metabolic pathway is not unique to humans. nih.gov

Varenicline's metabolism is minimal in humans, with approximately 92% of the drug being excreted unchanged in the urine. nih.govnih.gov The metabolized fraction, accounting for less than 10% of the dose, consists of a few identified compounds. drugbank.com

Quantitative analysis of urine has shown that this compound (as 2-hydroxyvarenicline) and varenicline N-carbamoylglucuronide are the two main, albeit minor, metabolites. managedhealthcareexecutive.com Each of these metabolites constitutes a small percentage of the total administered varenicline dose, highlighting the limited extent to which varenicline is biotransformed. managedhealthcareexecutive.com

MetabolitePercentage of Total Administered Varenicline Dose
This compound (2-hydroxyvarenicline)~4%
Varenicline N-carbamoylglucuronide~3%

Data represents the proportion of each metabolite relative to the total drug administered. managedhealthcareexecutive.com

Enzymatic Systems Implicated in N-Hydroxylation of Varenicline

The enzymatic processes responsible for the biotransformation of varenicline are not extensive. The formation of this compound occurs through an oxidation reaction.

A significant finding from in vitro studies is that varenicline does not undergo substantial metabolism by the hepatic microsomal cytochrome P450 (CYP) enzyme system. researchgate.net Furthermore, varenicline shows no significant inhibition or induction of the major CYP enzymes at therapeutic concentrations. researchgate.net This indicates that the CYP450 pathway, which is a primary route of metabolism for many drugs, plays a minimal role, if any, in the oxidation of varenicline to form this compound.

Given the limited involvement of the CYP450 system, the formation of this compound is likely catalyzed by other, non-CYP oxidoreductase enzymes. However, the specific enzymes responsible for this minor oxidative pathway have not been fully elucidated in the available scientific literature. The focus of most metabolic studies has been on the major clearance pathway, which is renal excretion of the unchanged drug, rather than these minor biotransformation routes.

Pharmacogenetic studies have been conducted in the context of varenicline, but they have primarily focused on predicting treatment efficacy and outcomes rather than variations in metabolite formation. nih.govresearchgate.net For instance, research has investigated polymorphisms in genes for drug transporters or for enzymes involved in the metabolism of nicotine (B1678760), such as CYP2A6 and CYP2B6, to see if they correlate with smoking cessation success. nih.gov

Due to the minimal role of CYP enzymes in varenicline metabolism and the lack of identification of other specific enzymes involved in its oxidation, there is currently no available data linking genetic polymorphisms in metabolic enzymes to inter-individual variability in the formation of this compound.

Intracellular and Subcellular Localization of N-Hydroxylation Processes

The enzymatic processes responsible for drug metabolism are localized within specific cellular compartments, primarily in the liver but also in other tissues. For N-oxidation reactions, these processes are often catalyzed by enzyme systems located in the endoplasmic reticulum of cells. researchgate.net

In vitro studies using human liver microsomes are fundamental for elucidating the metabolic pathways of xenobiotics. nih.govspringernature.com These subcellular fractions are rich in drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Investigations into varenicline's metabolism using human liver microsomes have revealed that it does not undergo significant metabolism by the hepatic microsomal cytochrome P450 enzymes. nih.gov This indicates that the major oxidative pathways mediated by CYP enzymes are not substantially involved in varenicline's biotransformation.

Biological N-oxidation can occur in various tissues outside of the liver. researchgate.net However, the disposition of varenicline is characterized by extensive renal excretion of the parent drug, with 92% being eliminated unchanged in the urine. nih.govfda.gov This high rate of renal clearance is accomplished through glomerular filtration and active tubular secretion, mediated by the organic cation transporter OCT2. nih.govdrugbank.com The fact that varenicline is overwhelmingly cleared by the kidneys in its original form suggests that metabolism, including potential N-hydroxylation in extra-hepatic tissues, is a minor elimination pathway. nih.gov Current research has not extensively detailed the specific contribution of extra-hepatic tissues to the formation of this compound.

Theoretical Models and Computational Predictions of Varenicline Metabolism to this compound

Computational modeling serves as a strategic tool to predict the metabolic fate of drug molecules. nih.gov While direct computational predictions for the N-hydroxylation of varenicline are not extensively detailed, related studies have been performed on varenicline derivatives.

Specifically, a predictive model was used to calculate the likelihood of α-carbon hydroxylation for N-nitroso varenicline, a derivative of the parent compound. acs.orgnih.gov This research, focused on assessing carcinogenic potential, provides insight into the application of computational methods to predict hydroxylation on a similar molecular scaffold. acs.orgnih.gov The model predicted an α-hydroxylation likelihood value of 0.63 for N-nitroso varenicline. acs.orgnih.gov This was compared against related N-nitrosamine analogues to identify suitable surrogates for risk assessment. acs.orgnih.gov

While these computational tools have been applied to a varenicline derivative, specific models predicting the metabolic N-hydroxylation of varenicline itself are an area of ongoing interest. nih.gov The existing studies on N-nitroso varenicline demonstrate the capability of such models to assess the potential for hydroxylation at specific sites. acs.orgnih.gov

Table 1: Computational Prediction of α-Hydroxylation for N-Nitroso Varenicline and Analogues

CompoundPredicted α-Hydroxylation Likelihood
N-Nitroso Varenicline0.63
NPIP (N-nitrosopiperidine)0.56
NHEX (N-nitrosohexamethyleneimine)0.56
NTHP (N-nitrosotetrahydro-1,4-oxazine)Not Calculated

Data sourced from a study on the computational prediction of metabolic α-carbon hydroxylation potential of N-nitrosamines. acs.orgnih.gov

Analytical Methodologies for the Characterization and Quantification of N Hydroxy Varenicline

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of N-Hydroxy Varenicline (B1221332) from its parent compound, other metabolites, and endogenous components in complex samples. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, while the applicability of Gas Chromatography (GC) is also considered.

The development and validation of HPLC methods are essential for the reliable quantification of N-Hydroxy Varenicline. These methods are meticulously designed to provide high selectivity, sensitivity, and throughput.

A typical HPLC method for the analysis of varenicline and its metabolites, including this compound, involves a reversed-phase approach. usp.orgumlub.plnih.govumlub.pl The separation is commonly achieved on a C8 or C18 column. nih.govresearchgate.net Isocratic or gradient elution strategies can be employed, with the mobile phase often consisting of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. usp.orgnih.govjocpr.com The pH of the aqueous phase is a critical parameter that is optimized to ensure efficient separation and good peak shape. nih.gov Detection is frequently performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 235 nm. nih.govroyalsocietypublishing.org

Method validation is conducted in accordance with international guidelines to ensure the reliability of the analytical data. usp.orgnih.gov Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Table 1: Example of HPLC Method Parameters for Varenicline and Metabolite Analysis

Parameter Condition
Column Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and 50 mM potassium dihydrogen phosphate (B84403) buffer (10:90, v/v), pH 3.5 nih.gov
Flow Rate 1.0 ml/min nih.gov
Detection UV at 235 nm nih.gov
Injection Volume 10 µl nih.gov

| Temperature | Ambient nih.gov |

Table 2: Typical Validation Parameters for an HPLC Method

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.999 umlub.pl
Accuracy (% Recovery) 98-102%
Precision (% RSD) ≤ 2% usp.org
Limit of Detection (LOD) Signal-to-noise ratio of 3:1

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

While HPLC is the predominant technique for the analysis of varenicline and its metabolites, the utility of Gas Chromatography (GC) is limited. The high boiling point of varenicline, estimated to be around 400°C, and presumably its hydroxylated metabolites, presents a significant challenge for GC analysis. usp.org Volatilization of these compounds without thermal degradation is difficult, which can lead to poor chromatographic performance and inaccurate quantification. usp.org Therefore, GC-based methods are generally not considered suitable for the routine analysis of this compound.

The molecular structure of this compound may contain chiral centers, leading to the potential existence of stereoisomers. Since enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, their separation and individual quantification are of significant interest. nih.govnih.gov

Chiral separation can be achieved using specialized chromatographic techniques. nih.gov This typically involves the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase in HPLC. nih.govwvu.edu These chiral selectors interact differently with each enantiomer, leading to their separation. While specific methods for the chiral separation of this compound are not extensively documented in the literature, the principles of chiral chromatography are well-established and could be applied to develop such a method if stereoisomers are present and their differential biological effects are a concern. nih.govwvu.edu

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical tool that provides high sensitivity and selectivity for the analysis of this compound. It is often coupled with liquid chromatography (LC-MS) to combine the separation power of LC with the detection capabilities of MS.

Tandem mass spectrometry (MS/MS) is instrumental in the identification and structural elucidation of metabolites like this compound. longdom.org In an LC-MS/MS system, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated this compound molecule is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. The resulting fragmentation pattern, or mass spectrum, is unique to the structure of the molecule and can be used to confirm its identity. longdom.org

This technique is highly specific and sensitive, allowing for the detection and quantification of this compound at very low concentrations in complex biological matrices such as plasma and urine. nih.govlongdom.org The quantification is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov

Table 3: Illustrative MS/MS Parameters for Varenicline Analysis

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) Specific fragments of the parent molecule

| Collision Gas | Argon |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. fda.govfda.gov This is particularly useful in metabolite identification studies to confirm the identity of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated from the elemental formula, a high degree of confidence in the compound's identity can be achieved. fda.gov

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can be coupled with LC to provide both chromatographic separation and accurate mass detection. fda.govthermofisher.com This combination is a powerful tool for the definitive identification and quantification of this compound and other related substances in various samples. fda.govfda.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structure confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure and connectivity.

Comprehensive 1D and 2D NMR analyses are employed to confirm the identity of this compound, which often forms as an impurity during stability studies or under oxidative stress conditions. ijprajournal.com

1D NMR (¹ H and ¹³ C): Proton (¹H) NMR provides information on the number of different types of protons and their immediate electronic environment. Carbon (¹³C) NMR identifies the different carbon atoms within the molecule. For this compound, the presence of the hydroxyl group introduces characteristic shifts in the signals of nearby protons and carbons compared to the parent Varenicline molecule.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms. researchgate.netnih.govscience.gov

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, confirming which proton is attached to which carbon. pressbooks.pub For instance, the absence of a proton correlation for the C-3 carbon in the HSQC spectrum helps confirm the position of the hydroxyl substitution. ijprajournal.com

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (over 2-3 bonds), which is vital for piecing together the complete molecular framework and confirming the location of quaternary carbons and substituents like the hydroxyl group. emerypharma.com

Analysis of spectral data from these experiments allows for the definitive identification of the impurity as a hydroxy derivative of varenicline. ijprajournal.com

Table 1: Key NMR Techniques for this compound Structure Elucidation

Technique Purpose Information Gained
¹H NMR Identifies proton environments Chemical shift, integration (proton count), multiplicity (spin-spin coupling)
¹³C NMR Identifies carbon environments Number and type of carbon atoms (aliphatic, aromatic, carbonyl)
COSY Maps ³J(H,H) couplings Identifies neighboring protons
HSQC Maps ¹J(C,H) correlations Correlates protons to their directly attached carbons

| HMBC | Maps ²⁻³J(C,H) correlations | Establishes long-range connectivity between protons and carbons |

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of varenicline and its related compounds, including this compound. sciencescholar.us This method measures the absorption of UV or visible light by the molecule, which is dependent on its electronic structure.

While often not used as a standalone identification tool, UV-Vis spectroscopy is commonly coupled with High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a Photodiode Array (PDA) detector allows for the acquisition of UV spectra for each peak as it elutes from the column. usp.org

The key applications in the analysis of this compound include:

Identification: The UV spectrum of an unknown peak in a chromatogram, such as a degradant, can be compared to the spectrum of a qualified reference standard of this compound. A match in the spectral profile (wavelengths of maximum absorbance, λmax) provides strong evidence for its identity. usp.org For varenicline, absorption maxima are typically observed around 235-237 nm and 319 nm. sciencescholar.usnih.govsciencescholar.usresearchgate.net

Quantification: The amount of this compound can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve generated from reference standards. HPLC-UV methods are routinely used for the quantitative determination of impurities in drug products.

Peak Purity Analysis: A PDA detector can assess the spectral homogeneity across a single chromatographic peak. This helps to ensure that the peak corresponding to this compound is not co-eluting with other impurities. usp.org

Table 2: Typical HPLC-UV/PDA System Parameters for Varenicline Impurity Analysis

Parameter Typical Setting Purpose
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) Separation of analyte from other components
Mobile Phase Buffered aqueous solution with an organic modifier (e.g., Acetonitrile) Controls the elution and separation
Flow Rate 1.0 - 1.3 mL/min Determines the speed of the separation
Detection PDA detector set to scan a range (e.g., 190–400 nm) Acquires UV spectra for identification and purity

| Quantification λ | ~235 nm | Wavelength used for quantifying varenicline and related impurities |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. thermofisher.com

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending). rjpn.org The resulting IR spectrum is a unique "molecular fingerprint." For this compound, FTIR analysis would be expected to show characteristic absorption bands corresponding to its key functional groups. While specific spectra for this compound are not widely published, expected peaks would include:

O-H stretching: A broad band typically in the region of 3200-3550 cm⁻¹ indicating the presence of the hydroxyl group. instanano.com

N-H stretching: Medium bands around 3300-3500 cm⁻¹ from the secondary amine. instanano.com

Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Bands in the 1450-1650 cm⁻¹ region corresponding to the aromatic and pyrazine (B50134) rings.

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. Raman spectroscopy is complementary to IR and is particularly useful for analyzing symmetric non-polar bonds and aromatic systems. It can be used as a non-destructive tool for analyzing the chemical composition and can sometimes provide better resolution for certain functional groups than IR. researchgate.netnih.gov

Both techniques are valuable for confirming the presence of specific functional groups that differentiate this compound from the parent drug and other potential impurities. daicelpharmastandards.comnih.gov

Quality Control and Reference Standard Development for this compound

Effective quality control of varenicline requires robust analytical methods to monitor and control impurities, including this compound. synthinkchemicals.com The foundation of this control is the development and use of highly characterized reference standards.

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance and drug product. This compound has been identified as a degradant that forms under oxidative and accelerated stability conditions (e.g., 40°C/75% RH). ijprajournal.com

The primary tool for purity assessment and impurity profiling is HPLC, often coupled with mass spectrometry (LC-MS) for identification purposes. researchgate.netnih.gov

Detection and Identification: Sensitive HPLC methods are developed to separate varenicline from all its related substances, including process impurities and degradation products. An LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) method has been used to identify thirteen related substances of varenicline, including degradation products formed under various stress conditions (alkaline, oxidative, thermal, and photolytic). nih.gov

Quantification: Once identified, impurities like this compound are quantified using a validated HPLC-UV method against a qualified reference standard. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ijprajournal.com

Other Impurities: Beyond this compound, impurity profiling must also detect and control other critical impurities, such as N-nitroso-varenicline, which has been a focus of regulatory agencies due to its potential toxicity. fda.govepo.orggoogle.com

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For varenicline, a SIAM must be able to accurately measure the concentration of the active drug without interference from its degradation products, including this compound. nih.govnih.govmdpi.comsemanticscholar.org

The development and validation of a stability-indicating HPLC method involves:

Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. mdpi.comresearchgate.net This is done to intentionally generate degradation products and demonstrate that the analytical method can effectively separate them from the parent drug and from each other. The formation of this compound is particularly noted under oxidative stress. ijprajournal.com

Method Validation: The method is validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

Linearity: A proportional relationship between the concentration of the analyte and the analytical response over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). nih.gov

Table 3: Example Parameters of a Validated Stability-Indicating HPLC Method for Varenicline

Parameter Condition Reference
Column Zorbax Eclipse XDB-C8 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (10:90, v/v), pH 3.5 nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection (UV) 235 nm nih.gov
Linearity Range 2 - 14 µg/mL (r = 0.9998) nih.gov
LOD / LOQ 0.38 µg/mL / 1.11 µg/mL nih.gov

| Resolution | Degradation products well-resolved from the pure drug peak | nih.gov |

The successful development of such methods is critical for routine quality control, establishing appropriate shelf-life for the drug product, and ensuring patient safety. umlub.pl

Preclinical Pharmacological Data on this compound Not Publicly Available

Following a comprehensive search of publicly available scientific literature, no specific preclinical pharmacological data for the compound this compound could be located. The detailed investigations required to fulfill the article outline—including in vitro receptor binding affinities, functional agonist or antagonist activities at nicotinic acetylcholine (B1216132) receptors (nAChRs), interactions with other neurotransmitter receptors, enzyme inhibition studies, and cell-based pathway modulation assays—appear to be unpublished or not widely disseminated for this specific metabolite.

Varenicline, the parent compound, undergoes very limited metabolism in humans. Studies on the disposition of varenicline show that the vast majority of the drug, typically 80% to over 90%, is excreted unchanged in the urine. nih.govdrugbank.comnih.govnih.gov The small fraction that is metabolized forms compounds through processes such as oxidation and N-carbamoyl glucuronidation. nih.govclinpgx.org While this compound is an expected product of oxidation, the existing literature focuses overwhelmingly on the pharmacokinetics and pharmacodynamics of the parent drug, varenicline, due to its minimal metabolism.

Research indicates that varenicline itself does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes. nih.gov However, specific studies detailing the in vitro enzyme inhibition or induction profile for this compound are not available in the reviewed sources. Similarly, detailed explorations of its effects on neuronal activity and signaling cascades have not been found.

Due to the absence of specific data for this compound in the public domain, it is not possible to provide the thorough, informative, and scientifically accurate content for each section and subsection as requested in the outline. All detailed pharmacological profiles found pertain to varenicline.

Preclinical Pharmacological and Mechanistic Investigations of N Hydroxy Varenicline

Cell-Based Assays for Pathway Modulation

Investigations into Intracellular Dopamine (B1211576) Release Modulation

While varenicline (B1221332) undergoes minimal metabolism, with the majority being excreted unchanged, minor metabolites have been identified. drugbank.comnih.gov However, detailed in vitro and in vivo studies specifically characterizing the pharmacological activity of N-Hydroxy Varenicline on dopamine neurons and its potential to modulate intracellular dopamine signaling pathways have not been extensively reported.

In Vivo Preclinical Animal Model Studies (Non-Clinical Safety/Efficacy Excluded)

Assessment of Central Nervous System Penetration and Distribution in Animal Models

Specific data on the central nervous system (CNS) penetration and distribution of this compound in animal models are scarce. For the parent compound, varenicline, studies have shown that it readily crosses the blood-brain barrier. tandfonline.com This distribution to the brain is essential for its therapeutic action on central nAChRs. The plasma protein binding of varenicline is low (≤20%), which generally facilitates wider tissue distribution, including into the CNS. nih.govtandfonline.com

Given that this compound is a metabolite, its ability to penetrate the CNS would depend on its physicochemical properties, such as its polarity and molecular size, which may differ from varenicline. Hydroxylation can increase the polarity of a compound, which might affect its ability to cross the blood-brain barrier. However, without specific preclinical studies that measure the brain-to-plasma concentration ratio of this compound, its CNS penetration and distribution remain uncharacterized.

Evaluation of this compound's Impact on Neurochemical Markers (e.g., monoamine levels)

There is a lack of specific research evaluating the impact of this compound on neurochemical markers such as monoamine levels (e.g., dopamine, serotonin, norepinephrine) in preclinical animal models. The neurochemical effects of varenicline are better understood, with its primary action being the modulation of the dopaminergic system through its interaction with α4β2 nAChRs. nih.govfda.gov Some studies have also suggested that varenicline may have effects on the serotonergic system. researchgate.net

Studies on Behavioral Phenotypes in Rodents (e.g., reinforcement, locomotor activity, anxiolytic effects, excluding addiction/abuse potential directly)

Specific preclinical studies investigating the behavioral phenotypes associated with the administration of this compound in rodents are not available in the current body of scientific literature. A significant amount of research has been conducted on the parent drug, varenicline, demonstrating its effects on various behavioral paradigms in rodents. For instance, varenicline has been shown to have anxiolytic effects in some animal models and does not typically induce locomotor sensitization in the same way as nicotine (B1678760). nih.gov Studies in rats have also explored its effects on cognitive function and reinforcement-related behaviors. researchgate.netnih.govumassmed.edunih.gov

The behavioral activity of this compound would be contingent on its pharmacological properties and its ability to reach relevant brain regions. Without specific behavioral pharmacology studies, it is not possible to delineate its effects on reinforcement, locomotor activity, or its potential anxiolytic properties.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

There is no publicly available information on structure-activity relationship (SAR) studies specifically focused on derivatives of this compound. SAR studies for varenicline and its analogues have been a part of its development to optimize its affinity and efficacy as a partial agonist at α4β2 nAChRs. acs.orgresearchgate.net These studies typically involve systematic modifications of the chemical structure of the lead compound to understand how these changes affect its pharmacological activity.

The development of varenicline was based on the structure of cytisine (B100878), a natural plant alkaloid with partial agonist activity at nAChRs. researchgate.net Research has focused on modifications of the core structure of varenicline to explore its interaction with nAChRs and to develop compounds with potentially improved therapeutic profiles. acs.org However, these studies have not specifically reported on the synthesis and pharmacological evaluation of a series of this compound derivatives to establish a clear SAR.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Elucidation of Complete Metabolic Landscape of Varenicline (B1221332) and its Derivatives

The metabolic profile of varenicline is characterized by its simplicity, with less than 10% of the drug being metabolized in humans. clinpgx.orgdrugbank.com The majority is excreted in the urine as the parent drug. clinpgx.org Research has identified two primary, inactive urinary metabolites: 2-hydroxyvarenicline and varenicline N-carbamoylglucuronide. nih.gov These metabolites are reported to be derived from reactions at the alicyclic nitrogen. nih.gov Oxidation is a known, albeit minor, metabolic pathway for varenicline. clinpgx.orgdrugbank.com

However, a comprehensive landscape that includes all potential minor metabolites, including the specific characterization and quantification of N-Hydroxy Varenicline, remains to be fully elucidated. Future research could employ advanced mass spectrometry techniques on samples from diverse patient populations to identify and quantify trace metabolites. In silico tools for metabolic prediction represent a strategic approach to hypothesizing a more complete metabolic transformation for the varenicline molecule, which could guide targeted laboratory investigations. nih.gov Understanding the full range of derivatives is a crucial first step before any further investigation into their biological activity can be undertaken.

Table 1: Known Metabolites and Degradation Products of Varenicline
Compound NameTypeEnzyme/Process InvolvedReference
2-hydroxyvareniclineMetabolite (Oxidation)Not specified clinpgx.orgnih.gov
Varenicline N-carbamoylglucuronideMetabolite (Glucuronidation)UGT2B7 clinpgx.orgdrugbank.com
N-formylvareniclineMetabolite / Degradation ProductOxidative degradation of excipients nih.gov
N-glucosylvareniclineMetaboliteNot specified nih.gov
N-methylvareniclineDegradation ProductEschweiler-Clarke reaction with excipient degradants (formaldehyde, formic acid) nih.gov

Advanced Computational Modeling of this compound Receptor Interactions

Computational studies have been instrumental in understanding the interaction between varenicline and its primary target, the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). clinpgx.org Such studies have utilized pharmacophore models based on varenicline's structure for in-silico screening of other compounds. molsyns.com A significant future direction would be to apply these advanced computational techniques to this compound.

Molecular docking simulations could predict the binding affinity and orientation of this compound within the α4β2 nAChR binding pocket. This would help determine if the addition of a hydroxyl group to the nitrogen atom alters key interactions, potentially affecting its efficacy or selectivity compared to the parent drug. Such in-silico studies would provide a theoretical framework to guide subsequent in vitro binding assays and functional studies, offering insights into whether this metabolite could contribute to the parent drug's therapeutic effect or off-target activities.

Development of Novel Analytical Techniques for Trace Analysis of this compound

Current analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are well-established for the quantification of varenicline in pharmaceutical preparations and biological samples. These methods are sensitive enough to detect the parent drug and its known impurities.

A key area for future research is the development and validation of highly sensitive and specific analytical techniques aimed at the trace analysis of this compound. Given that it is likely a very minor metabolite, achieving a low limit of detection (LOD) and limit of quantitation (LOQ) would be essential. This may involve sophisticated sample extraction and concentration methods coupled with tandem mass spectrometry (MS/MS). A validated method would be indispensable for pharmacokinetic studies aimed at determining the formation, distribution, and elimination of this specific metabolite in vivo.

Exploration of this compound in Preclinical Models of Neurological Systems Beyond its Parent Drug's Primary Application

The preclinical evaluation of varenicline has extended to understanding its cardiovascular effects and its impact on oxidative stress in animal models. nih.gov However, there is no available research on the specific pharmacological or toxicological profile of this compound in any preclinical model.

Future research should focus on first synthesizing and isolating pure this compound. Subsequently, its activity could be explored in preclinical models of various neurological systems. While varenicline's primary application is smoking cessation, its interaction with nicotinic receptors suggests potential relevance in other CNS disorders where these receptors play a role. Investigating whether this compound possesses agonist or antagonist activity at different nAChR subtypes could uncover novel therapeutic possibilities or explain idiosyncratic drug responses not attributable to the parent compound.

Investigation of Environmental and Degradation Pathways Leading to this compound Formation (e.g., in vitro degradation studies)

The stability of varenicline has been assessed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. These studies are crucial for understanding the drug's shelf-life and identifying potential degradation products. In forced degradation studies, varenicline was found to be stable under most conditions, with degradation products primarily forming under photolytic stress. Separately, specific degradation products like N-methylvarenicline and N-formylvarenicline have been shown to form from reactions with excipients in certain tablet formulations. nih.gov

Currently, there is no evidence to suggest that this compound is a significant degradation product formed under environmental or standard stability testing conditions. Future in vitro degradation studies could be designed to specifically investigate pathways that might lead to N-hydroxylation. This could include exposure to more complex environmental matrices, such as treated wastewater or soil samples, where microbial or advanced oxidative processes might facilitate such a transformation. Identifying these pathways is important for environmental risk assessment, as some pharmaceutical compounds are not completely eliminated by sewage treatment plants. nih.gov

Role of this compound in Polypharmacy and Drug-Drug Interaction Research (Mechanistic Focus)

Varenicline itself has a very low potential for drug-drug interactions because it does not significantly undergo metabolism by the cytochrome P450 (CYP) enzyme system and does not inhibit or induce these enzymes in vitro. nih.gov Its clearance is almost entirely renal. nih.gov

The potential role of this compound in drug-drug interactions is entirely unexplored. A critical mechanistic question for future research is whether this metabolite interacts with key drug-metabolizing enzymes or transporters. In vitro studies using human liver microsomes or recombinant CYP enzymes could determine if this compound is a substrate, inhibitor, or inducer of any major isoforms. Even if formed in small amounts, an ability to inhibit a critical metabolic pathway could have clinical relevance in polypharmacy scenarios. Understanding these fundamental mechanistic properties is a prerequisite for predicting its potential to cause drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Hydroxy Varenicline to ensure purity and yield?

  • Methodological Answer : Synthesis should follow validated organic chemistry protocols, including reaction optimization (e.g., hydroxylation conditions, solvent selection) and purification via column chromatography or recrystallization. Purity must be confirmed using HPLC (≥95%) and structural integrity via 1H^1H-NMR and mass spectrometry. Ensure compliance with safety guidelines for handling reactive intermediates (e.g., hydroxylamine derivatives) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • NMR : Confirm stereochemistry and functional groups.
  • FTIR : Identify hydroxyl and amine groups.
  • LC-MS/MS : Quantify degradation products under stress conditions (e.g., pH, temperature).
  • X-ray crystallography (if crystalline): Resolve 3D structure. Stability studies should follow ICH guidelines (accelerated stability testing at 40°C/75% RH) .

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) compared to varenicline?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., 3H^3H-epibatidine) on α4β2 nAChR subtypes. Compare IC50_{50} values and dose-response curves. Pair with molecular docking simulations to analyze hydroxyl group interactions with receptor binding pockets .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported pharmacokinetic profiles of this compound across different in vitro models?

  • Methodological Answer : Perform cross-model validation using:

  • Hepatic microsomes : Compare metabolic stability (CYP450 isoforms).
  • Caco-2 cells : Assess permeability and efflux ratios.
  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict in vivo outcomes. Address contradictions by standardizing experimental conditions (e.g., protein concentration, incubation time) .

Q. What strategies are recommended for optimizing experimental designs when studying this compound’s metabolite interactions in hepatic systems?

  • Methodological Answer :

  • Fractional factorial design : Test multiple variables (e.g., enzyme inducers, inhibitors) with minimal runs.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling.
  • Ethical compliance : Follow NIH guidelines for preclinical reporting (e.g., cell line authentication, statistical power analysis) .

Q. How can researchers reconcile conflicting data on this compound’s environmental persistence and chronic toxicity?

  • Methodological Answer : Conduct longitudinal ecotoxicological studies:

  • Persistence : Measure half-life in soil/water under varying pH and microbial activity.
  • Bioaccumulation : Use OECD 305 guidelines for fish models.
  • Toxicity : Compare NOEC (no-observed-effect concentration) across species (e.g., Daphnia magna, algae). Discrepancies may arise from matrix effects or detection limits; use standardized OECD protocols .

Q. What novel methodologies can elucidate the role of this compound in modulating smoking cessation outcomes beyond receptor antagonism?

  • Methodological Answer :

  • Omics approaches : Transcriptomics (RNA-seq) to identify downstream gene regulation.
  • Behavioral models : Integrate AI-driven adherence tracking (e.g., "ChatV" health bot for real-time patient data) with biomarker analysis (cotinine levels).
  • Clinical correlation : Meta-analyze adherence studies to isolate hydroxylation’s impact on efficacy .

Guidelines for Rigorous Research Design

  • Feasibility : Align questions with available resources (e.g., LC-MS access, ethical approvals) .
  • Novelty : Prioritize gaps (e.g., metabolite toxicity, receptor subtype specificity) over well-studied mechanisms .
  • Reproducibility : Document raw data in appendices and validate findings through independent replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.